Cambridge id 6993272
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge id 6993272 is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of chemical compounds known as benzimidazoles and has shown promising results in various preclinical studies.
Scientific Research Applications
Cambridge id 6993272 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in treating cancer, infectious diseases, and inflammation. In cancer, it has been found to inhibit the growth of tumor cells and induce apoptosis. In infectious diseases, it has exhibited potent activity against bacteria, viruses, and fungi. In inflammation, it has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of Cambridge id 6993272 is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. For example, in cancer, it has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In infectious diseases, it has been shown to inhibit the activity of bacterial and viral enzymes, which are critical for their survival and replication.
Biochemical and Physiological Effects:
Cambridge id 6993272 has been shown to have various biochemical and physiological effects. In cancer, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In infectious diseases, it has exhibited potent antimicrobial activity by inhibiting the growth and survival of bacteria, viruses, and fungi. In inflammation, it has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Cambridge id 6993272 has several advantages for lab experiments. It has shown high potency and selectivity for its target enzymes and proteins, making it a useful tool for studying their biological functions. It is also cost-effective to synthesize and can be easily modified to improve its activity and selectivity. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for Cambridge id 6993272. One potential application is in the development of new cancer therapies, where it can be used as a lead compound for drug development. Another potential application is in the treatment of infectious diseases, where it can be used as an alternative to existing antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of Cambridge id 6993272 and its potential applications in other diseases.
Conclusion:
In conclusion, Cambridge id 6993272 is a promising synthetic compound that has shown potential therapeutic applications in various diseases. Its synthesis method is cost-effective, and it has several advantages for lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of Cambridge id 6993272 involves the reaction of 2-aminobenzimidazole with 4-chlorobenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The yield of the synthesis method is reported to be high, making it a cost-effective option for large-scale production.
properties
IUPAC Name |
5-ethyl-1-(2-hydroxyphenyl)-3-(1H-indol-3-ylmethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-2-27-21(29)18-19(22(27)30)24(23(31)32,26-20(18)15-8-4-6-10-17(15)28)11-13-12-25-16-9-5-3-7-14(13)16/h3-10,12,18-20,25-26,28H,2,11H2,1H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFXQMJFEDEDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC=C3O)(CC4=CNC5=CC=CC=C54)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6993272 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.